Cas no 1260890-42-3 (1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid)

1-(3-Phenoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-substituted aromatic carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a phenoxyphenyl group attached to a cyclopropane ring bearing a carboxylic acid functionality, offering unique steric and electronic properties. This compound may serve as a versatile building block for the development of agrochemicals, pharmaceuticals, or specialty materials due to its rigid cyclopropane core and reactive carboxyl group. The presence of the phenoxy moiety enhances lipophilicity, which could be advantageous in designing bioactive molecules. Its synthesis typically involves cyclopropanation of appropriate precursors followed by functional group transformations.
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid structure
1260890-42-3 structure
Product name:1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
CAS No:1260890-42-3
MF:C16H14O3
Molecular Weight:254.280564785004
CID:6263577
PubChem ID:71458423

1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
    • CHEMBL2152249
    • BDBM50392950
    • 1-(3-Phenoxyphenyl)cyclopropanecarboxylic acid
    • 1260890-42-3
    • DTXSID901249391
    • SCHEMBL15547234
    • EN300-1865361
    • インチ: 1S/C16H14O3/c17-15(18)16(9-10-16)12-5-4-8-14(11-12)19-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18)
    • InChIKey: VCWRLTIQCLLWBJ-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC=C(C=2)OC2C=CC=CC=2)CC1)=O

計算された属性

  • 精确分子量: 254.094294304g/mol
  • 同位素质量: 254.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 329
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 46.5Ų

1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1865361-0.5g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
0.5g
$946.0 2023-09-18
Enamine
EN300-1865361-5g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
5g
$2858.0 2023-09-18
Enamine
EN300-1865361-10g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
10g
$4236.0 2023-09-18
Enamine
EN300-1865361-0.1g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
0.1g
$867.0 2023-09-18
Enamine
EN300-1865361-0.05g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
0.05g
$827.0 2023-09-18
Enamine
EN300-1865361-1.0g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
1g
$986.0 2023-06-02
Enamine
EN300-1865361-0.25g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
0.25g
$906.0 2023-09-18
Enamine
EN300-1865361-2.5g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
2.5g
$1931.0 2023-09-18
Enamine
EN300-1865361-5.0g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
5g
$2858.0 2023-06-02
Enamine
EN300-1865361-10.0g
1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid
1260890-42-3
10g
$4236.0 2023-06-02

1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid 関連文献

1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1260890-42-3)

1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1260890-42-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique cyclopropane ring and phenoxyphenyl moiety, serves as a versatile intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its molecular structure, which combines aromatic and aliphatic components, makes it a valuable building block for researchers exploring novel bioactive molecules.

The growing interest in 1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid is driven by its potential applications in drug discovery. Recent studies highlight its role as a precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) agents. The cyclopropane ring, known for its metabolic stability, enhances the compound's bioavailability, a critical factor in modern pharmaceutical design. Researchers are also investigating its utility in sustainable chemistry, aligning with global trends toward eco-friendly synthesis methods.

From a structural perspective, the phenoxyphenyl group in 1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid contributes to its lipophilicity, which is essential for membrane permeability in drug candidates. This property is particularly relevant in the context of blood-brain barrier (BBB) penetration, a hot topic in neuroscience research. Additionally, the compound's carboxylic acid functionality allows for further derivatization, enabling the creation of esters, amides, and other derivatives with tailored biological activities.

In the agrochemical sector, 1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid is explored for its potential as a plant growth regulator. Its structural features mimic those of natural phytohormones, making it a candidate for enhancing crop resilience and yield. This aligns with the increasing demand for sustainable agriculture solutions, a key focus area for farmers and biotech companies alike. The compound's stability under environmental conditions further supports its practicality in field applications.

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize 1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid. These methods ensure purity and consistency, which are critical for regulatory compliance and industrial use. The compound's synthesis typically involves cross-coupling reactions, a popular area of research in organic chemistry due to their efficiency and scalability.

As the scientific community continues to explore the potential of 1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid, its relevance in personalized medicine and green chemistry is expected to grow. With advancements in computational chemistry, researchers can now predict its interactions with biological targets more accurately, accelerating the discovery of next-generation therapeutics. This compound exemplifies the intersection of innovation and practicality, addressing both current challenges and future opportunities in science and industry.

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